molecular formula C18H18FN3O B2876470 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide CAS No. 852386-62-0

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide

Cat. No.: B2876470
CAS No.: 852386-62-0
M. Wt: 311.36
InChI Key: NBZPLODTPXPWMJ-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide (CAS 920448-01-7) is a synthetic benzimidazole derivative offered for research purposes. Benzimidazole-based compounds are privileged structures in medicinal chemistry due to their resemblance to nucleotides, which allows them to interact readily with various biological polymers . This specific molecule features a benzimidazole core linked to a 2-fluorobenzamide group via a branched 2-methylpropyl chain, a structural motif often associated with diverse biological activities. Researchers investigate compounds of this class for their potential in multiple areas. Benzimidazole derivatives are extensively studied for their antiparasitic properties, with some showing potent activity against organisms like Trichinella spiralis . Furthermore, the structural framework is a common feature in molecules explored for their antiproliferative effects against various cancer cell lines . The incorporation of the fluorobenzamide unit is a common strategy in drug discovery to modulate a compound's electronic properties, lipophilicity, and metabolic stability. This product is intended for biochemical research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-11(2)16(17-20-14-9-5-6-10-15(14)21-17)22-18(23)12-7-3-4-8-13(12)19/h3-11,16H,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZPLODTPXPWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or crystallization are often employed to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation using palladium on carbon as a catalyst.

  • Substitution reactions often employ strong nucleophiles like sodium hydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a pharmacophore for developing new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's derivatives have been studied for their potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities. These properties make it a promising candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound and its derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

(a) N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide

  • Structural Difference : Replaces the 2-fluorine with 2,4-dichloro substituents.
  • Impact: Chlorine atoms increase lipophilicity (ClogP ≈ 4.2 vs. The electron-withdrawing effect of chlorine may alter hydrogen-bonding interactions compared to fluorine .
  • Biological Relevance : Dichloro derivatives are often associated with enhanced enzyme inhibition due to stronger electron-withdrawing effects, as seen in kinase inhibitors .

(b) N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide

  • Structural Difference: Substitutes 2-fluorobenzamide with a furan-2-carboxamide group and introduces a 4-chlorophenoxypropyl chain.
  • Biological Relevance: Furan-containing analogs are explored for antiviral activity, as demonstrated in thiazolidinone derivatives .

Alkyl Chain Variations

(a) N-[1-(1-Propyl-1H-benzimidazol-2-yl)ethyl]butanamide

  • Structural Difference : Uses a shorter propyl chain on the benzimidazole nitrogen and a butanamide group.
  • Impact: Reduced steric hindrance may improve binding to flat binding pockets (e.g., ATP sites in kinases).

(b) N-(1-{1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide

  • Structural Difference: Incorporates a 4-chloro-3-methylphenoxypropyl chain and a furamide group.
  • Impact: The bulky phenoxy group may restrict conformational flexibility, favoring interactions with deep hydrophobic pockets. The methyl group enhances metabolic stability .

Functional Group Replacements

(a) N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-(2-cyanophenoxy)acetamide

  • Structural Difference: Replaces 2-fluorobenzamide with a 2-cyanophenoxy acetamide moiety.

(b) N-{1-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]ethyl}butanamide

  • Structural Difference : Utilizes a branched 2-methylpropyl chain on the benzimidazole nitrogen.
  • Impact : Branched alkyl chains improve solubility in lipid-rich environments, as seen in CNS-targeting compounds .

Tabulated Comparison of Key Analogs

Compound Name Substituent on Benzamide/Amide Alkyl Chain Modification Molecular Weight Key Properties
This compound 2-Fluorobenzamide 2-Methylpropyl ~343.3 g/mol Moderate lipophilicity, metabolic stability
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide 2,4-Dichlorobenzamide 2-Methylpropyl ~374.2 g/mol High ClogP, strong electron withdrawal
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide Furan-2-carboxamide 3-(4-Chlorophenoxy)propyl ~413.9 g/mol Enhanced π-π stacking, hydrophobicity
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-(2-cyanophenoxy)acetamide 2-Cyanophenoxy acetamide 2-Methylpropyl ~393.4 g/mol Strong electron withdrawal, protease affinity

Research Implications and Limitations

  • Structural Insights: Fluorine’s small size and high electronegativity make it ideal for optimizing target engagement without steric penalties. Chlorine and cyano groups offer alternative electronic profiles for specialized applications .
  • Limitations : Direct pharmacological data for the target compound are absent in the evidence. Comparisons rely on structural extrapolation and data from analogs .

Biological Activity

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{17}F_{N}_{4}O
  • CAS Number : 459-57-4

The presence of the benzimidazole moiety is crucial for its biological activity, as this structure is commonly associated with various pharmacological effects.

The biological activity of this compound primarily involves its interaction with cellular targets that are implicated in tumor growth and bacterial infections.

Antitumor Activity

Research indicates that compounds with a benzimidazole scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cell proliferation across various cancer cell lines through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting specific enzymes linked to cancer progression, such as 12-lipoxygenase and 5-lipoxygenase .

In vitro studies have demonstrated that the compound has a lower IC50 value in 2D cell culture models compared to 3D models, indicating a more potent effect under conventional culture conditions .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Benzimidazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Studies and Experimental Data

A comprehensive review of benzimidazole derivatives highlights their diverse biological activities. The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Biological Activity Cell Line/Pathogen IC50/MIC Values References
Study 1AntitumorHCC8276.26 ± 0.33 μM
Study 2AntimicrobialE. coli4 μg/ml
Study 3Enzyme InhibitionLipoxygenaseNot specified

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